Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate is a complex organic compound characterized by the presence of multiple functional groups, including ester, ether, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 3,4-dichlorophenylmethanol, which is then reacted with 3-fluorophenol under specific conditions to form the ether linkage. The final step involves esterification with ethyl 3-hydroxypropanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dichlorophenylglyoxylate
- 3,4-Dichlorophenethylamine
- Ethyl 3,4-dihydroxycinnamate
Uniqueness
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate is unique due to the combination of its functional groups and the presence of both dichlorophenyl and fluorophenyl moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H17Cl2FO4 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C18H17Cl2FO4/c1-2-24-18(23)9-16(22)12-4-6-17(15(21)8-12)25-10-11-3-5-13(19)14(20)7-11/h3-8,16,22H,2,9-10H2,1H3 |
InChI Key |
JQJYPVSPNUDFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)F)O |
Origin of Product |
United States |
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